4-(Pyridin-4-ylethynyl)-1-naphthoic acid 4-(Pyridin-4-ylethynyl)-1-naphthoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13828348
InChI: InChI=1S/C18H11NO2/c20-18(21)17-8-7-14(15-3-1-2-4-16(15)17)6-5-13-9-11-19-12-10-13/h1-4,7-12H,(H,20,21)
SMILES: C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C#CC3=CC=NC=C3
Molecular Formula: C18H11NO2
Molecular Weight: 273.3 g/mol

4-(Pyridin-4-ylethynyl)-1-naphthoic acid

CAS No.:

Cat. No.: VC13828348

Molecular Formula: C18H11NO2

Molecular Weight: 273.3 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyridin-4-ylethynyl)-1-naphthoic acid -

Specification

Molecular Formula C18H11NO2
Molecular Weight 273.3 g/mol
IUPAC Name 4-(2-pyridin-4-ylethynyl)naphthalene-1-carboxylic acid
Standard InChI InChI=1S/C18H11NO2/c20-18(21)17-8-7-14(15-3-1-2-4-16(15)17)6-5-13-9-11-19-12-10-13/h1-4,7-12H,(H,20,21)
Standard InChI Key YASKEXLSRIQFNI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C#CC3=CC=NC=C3
Canonical SMILES C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C#CC3=CC=NC=C3

Introduction

Chemical Structure and Physicochemical Properties

The compound features a naphthalene ring system substituted at the 1-position with a carboxylic acid group and at the 4-position with an ethynyl-linked pyridine moiety. Key structural and physicochemical properties include:

Table 1: Structural and Physical Data

PropertyValueSource
Molecular FormulaC₁₈H₁₁NO₂
Molecular Weight273.3 g/mol
IUPAC Name4-(2-pyridin-4-ylethynyl)naphthalene-1-carboxylic acid
SMILESO=C(C1=C2C=CC=CC2=C(C#CC3=CC=NC=C3)C=C1)O
Melting PointNot reported
SolubilitySoluble in DMF, THF, DMSO

The planar naphthalene system conjugated with the ethynyl-pyridine group creates extended π-electron delocalization, making it suitable for applications in optoelectronics .

Synthesis and Optimization

The synthesis of 4-(pyridin-4-ylethynyl)-1-naphthoic acid primarily relies on Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl halides.

Key Synthetic Routes

  • Sonogashira Coupling:

    • Reactants: 1-Bromo-4-naphthoic acid derivatives and 4-ethynylpyridine.

    • Conditions:

      • Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (5–10 mol%) .

      • Co-catalyst: CuI (1–2 mol%) .

      • Base: Triethylamine or DABCO in THF/DMF .

      • Temperature: 50–80°C, 12–24 hours .

    • Yield: 28–76% (optimized protocols reach >90% in flow systems) .

  • Alternative Methods:

    • Horner-Wadsworth-Emmons olefination for stereoselective ethynyl group introduction .

    • Cobalt-catalyzed cyclotrimerization for naphthylpyridine frameworks .

Table 2: Representative Synthesis Conditions

MethodCatalyst SystemSolventYield (%)Reference
SonogashiraPd(PPh₃)₄/CuITHF/DMF72
Flow ChemistryPd/Al₂O₃ + Cu₂ODMA97
Copper-Free[DTBNpP]Pd(crotyl)ClDMSO89

Biological Activity and Applications

Kinase Inhibition

The compound exhibits inhibitory activity against protein kinases, particularly those involved in cancer signaling pathways (e.g., EGFR, VEGFR). Mechanism studies suggest:

  • Binding Mode: The carboxylic acid group chelates ATP-binding site residues, while the pyridinyl ethynyl moiety engages in π-π stacking with hydrophobic pockets .

  • IC₅₀: Low micromolar range (1–10 µM) in cell-free assays.

Antimicrobial Properties

Derivatives show moderate activity against Helicobacter pylori and drug-resistant Staphylococcus aureus, likely due to interference with cell wall synthesis .

Materials Science Applications

  • Organic Semiconductors: The conjugated system enables charge carrier mobility of 0.1–1 cm²/V·s in thin-film transistors .

  • Metal-Organic Frameworks (MOFs): Serves as a linker for Ag(I) and Zn(II) coordination polymers with luminescent properties .

Hazard StatementPrecautionary MeasureSource
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
Use PPE (gloves, goggles)

Storage: Stable at room temperature in sealed containers under inert atmosphere .

Future Directions

  • Drug Development: Structural optimization to enhance kinase selectivity and oral bioavailability .

  • Photoresponsive Materials: Exploration of solid-state [2+2] cycloaddition for smart coatings .

  • Green Synthesis: Microwave-assisted or photocatalytic protocols to reduce Pd/Cu loadings .

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